4-Bromo-2-ethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is a building block used in organic synthesis and is known for its role in various chemical reactions . The compound is characterized by a bromine atom at the 4-position and an ethoxy group at the 2-position on a benzaldehyde ring .
Preparation Methods
4-Bromo-2-ethoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of 2-ethoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and a catalyst like iron(III) bromide to facilitate the bromination process . The reaction is carried out at a temperature range of 0-25°C to ensure selective bromination at the 4-position .
Chemical Reactions Analysis
4-Bromo-2-ethoxybenzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
4-Bromo-2-ethoxybenzaldehyde is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles . This reactivity is attributed to the presence of the electron-withdrawing bromine atom and the electron-donating ethoxy group on the benzaldehyde ring .
Comparison with Similar Compounds
4-Bromo-2-ethoxybenzaldehyde can be compared with other similar compounds such as:
4-Bromo-2-methoxybenzaldehyde: This compound has a methoxy group instead of an ethoxy group, resulting in different reactivity and applications.
4-Bromo-2-hydroxybenzaldehyde:
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-2-ethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLVJRISTAVSBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718407 |
Source
|
Record name | 4-Bromo-2-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094546-99-2 |
Source
|
Record name | 4-Bromo-2-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.